Leucosceptrine

Description

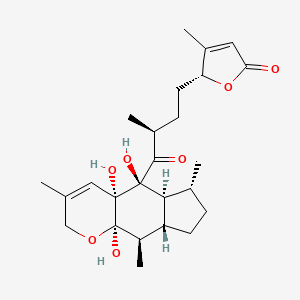

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O7 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2R)-2-[(3S)-4-[(4aR,5S,5aS,6R,8aS,9R,9aR)-4a,5,9a-trihydroxy-3,6,9-trimethyl-5a,6,7,8,8a,9-hexahydro-2H-cyclopenta[g]chromen-5-yl]-3-methyl-4-oxobutyl]-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C25H36O7/c1-13-11-23(28)24(29,22(27)15(3)7-9-19-16(4)10-20(26)32-19)21-14(2)6-8-18(21)17(5)25(23,30)31-12-13/h10-11,14-15,17-19,21,28-30H,6-9,12H2,1-5H3/t14-,15+,17-,18-,19-,21+,23-,24-,25-/m1/s1 |

InChI Key |

IRUOSHOFHYFMEB-YLJXHRAISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]1[C@]([C@@]3(C=C(CO[C@@]3([C@@H]2C)O)C)O)(C(=O)[C@@H](C)CC[C@@H]4C(=CC(=O)O4)C)O |

Canonical SMILES |

CC1CCC2C1C(C3(C=C(COC3(C2C)O)C)O)(C(=O)C(C)CCC4C(=CC(=O)O4)C)O |

Synonyms |

leucosceptrine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodology of Leucosceptrine

Botanical Source Identification and Ethnobotanical Relevance

Leucosceptrine is a naturally occurring chemical compound isolated from Leucosceptrum canum (Sm.), a species of flowering plant belonging to the Lamiaceae family. This plant is the sole species within the genus Leucosceptrum. It is recognized as an aromatic, woody plant, notable for its production of nectar. Phytochemical research has identified a variety of chemical constituents within L. canum, with diterpenoids and sesterterpenoids, such as this compound, being characteristic compounds of the species.

Leucosceptrum canum is native to several regions across Asia. Its natural habitat encompasses the eastern Himalayas, including Nepal, Bhutan, and parts of India (Assam, Nagaland) and Bangladesh. The plant is also found in south-western China, specifically in the provinces of Sichuan, Tibet, and Yunnan. Furthermore, its distribution extends to northern Indochina, covering areas of Myanmar, Thailand, Laos, and Vietnam. This evergreen shrub typically thrives in tropical forests and along riverbanks, preferring moist, well-drained soil.

Table 1: Geographic Distribution of Leucosceptrum canum

| Region | Countries/Provinces |

| Eastern Himalayas | Nepal, Bhutan, Assam (India), Nagaland (India), Bangladesh |

| Southwestern China | Sichuan, Tibet, Yunnan |

| Northern Indochina | Myanmar, Thailand, Laos, Vietnam |

Leucosceptrum canum has a history of use in traditional medicine systems, particularly in Chinese and Nepalese folk medicine. nih.gov In traditional Chinese medicine, it has been utilized for the treatment of various ailments including heat stroke, swelling, impetigo, osteomyelitis, traumatic injuries, and bleeding wounds. nih.gov In remote areas of Nepal, it has been traditionally used as an insecticide. nih.gov The plant's notable resistance to herbivores and pathogens has spurred phytochemical investigations into its defensive chemical compounds. nih.gov These ethnobotanical uses have provided a valuable context for scientific research, leading to the investigation and isolation of its bioactive constituents, including sesterterpenoids like this compound.

Extraction and Fractionation Strategies for this compound Discovery

The isolation of this compound and other related sesterterpenoids from Leucosceptrum canum involves a multi-step process of solvent-based extraction followed by various chromatographic techniques.

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material, typically the aerial parts or leaves. A common method employed is solvent extraction, where a solvent is used to dissolve the desired compounds from the plant matrix. For the isolation of sesterterpenoids from Leucosceptrum canum, a hexane (B92381) extract has been utilized. The general procedure often involves the use of a series of solvents with increasing polarity to separate compounds based on their solubility. For instance, phytochemical studies of this plant have used solvents such as hexane, dichloromethane, and methanol in Soxhlet extraction.

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes fractionation using chromatographic techniques. The primary goal of this stage is to separate the mixture into simpler fractions, bringing researchers closer to isolating the pure compound.

A typical workflow for the separation of sesterterpenoids from a Leucosceptrum canum extract is as follows:

Column Chromatography on Silica (B1680970) Gel : The crude extract is first subjected to column chromatography using silica gel. This technique separates compounds based on their polarity. Different solvents or solvent mixtures are passed through the column to elute different fractions.

Further Column Chromatography : The fractions obtained from the initial silica gel chromatography are often still complex mixtures. Therefore, they are subjected to further separation using other chromatographic media. This can include:

MCI gel Column Chromatography : This is a type of reversed-phase chromatography that separates compounds based on their hydrophobicity.

Sephadex LH-20 Column Chromatography : This technique is used for size-exclusion chromatography, separating molecules based on their size.

Semipreparative High-Performance Liquid Chromatography (HPLC) : The final step in the purification process to obtain pure this compound involves semipreparative HPLC. This is a high-resolution technique that allows for the isolation of individual compounds in high purity from the fractions obtained in the previous steps.

The structure of the isolated this compound is then determined using spectroscopic techniques, and in some cases, single-crystal X-ray diffraction.

Table 2: Summary of Chromatographic Techniques for Sesterterpenoid Isolation from L. canum

| Chromatographic Technique | Principle of Separation | Purpose in the Workflow |

| Column Chromatography (Silica Gel) | Adsorption (Polarity) | Initial fractionation of the crude extract. |

| Column Chromatography (MCI gel) | Reversed-Phase (Hydrophobicity) | Further separation of fractions from silica gel chromatography. |

| Column Chromatography (Sephadex LH-20) | Size-Exclusion | Separation of compounds based on molecular size. |

| Semipreparative HPLC | High-Resolution Separation (e.g., Reversed-Phase) | Final purification to obtain the pure compound. |

Isolation and Purification Protocols for this compound and Related Sesterterpenoids

The journey from the raw plant material to pure this compound is a multi-step process that relies on the differential chemical and physical properties of the various compounds present in the extract. The primary strategies involve advanced liquid chromatography to separate the mixture into its components, followed by crystallization to achieve a highly purified final product.

Advanced Liquid Chromatography Techniques

Liquid chromatography is a cornerstone of natural product isolation. For this compound and its congeners, a combination of silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed.

Silica Gel Column Chromatography:

Initial separation of the crude extract from Leucosceptrum canum is often achieved using silica gel column chromatography. The process involves the following steps:

Preparation of the Extract: The plant material is first extracted with a solvent such as hexane.

Column Packing: A glass column is packed with silica gel, which serves as the stationary phase.

Elution: The concentrated extract is loaded onto the column and eluted with a solvent system of increasing polarity. A common mobile phase is a gradient of chloroform and methanol. For instance, an elution might begin with a low polarity mixture (e.g., 95:5 chloroform:methanol) and gradually increase in methanol content.

Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin-Layer Chromatography (TLC).

| Chromatography Stage | Stationary Phase | Mobile Phase (Example Gradient) | Purpose |

| Initial Fractionation | Silica Gel | Chloroform-Methanol (starting at 95:5) | To separate the crude extract into fractions of varying polarity. |

High-Performance Liquid Chromatography (HPLC):

For finer purification of the fractions obtained from column chromatography, preparative HPLC is utilized. This technique offers higher resolution and efficiency. While specific parameters for this compound are proprietary to the isolating laboratories, a general approach for sesterterpenoid purification involves:

Column: A silica-based column is often used.

Mobile Phase: A stepped gradient of solvents, such as ethyl acetate (B1210297) in n-hexane, is employed to achieve fine separation.

Crystallization Techniques for High Purity

Crystallization is the definitive step to obtain this compound in a highly pure, crystalline form. This process relies on the principle that a compound will form a crystal lattice from a supersaturated solution, leaving impurities behind in the solvent.

The fractions containing this compound, identified by TLC and other analytical methods, are subjected to recrystallization. A common method involves the use of a binary solvent system, such as a hexane-chloroform mixture. The isolated compound is dissolved in a minimal amount of the more soluble solvent (in this case, likely chloroform) and the less soluble solvent (hexane) is gradually added until turbidity is observed, indicating the onset of crystallization. The solution is then allowed to stand, often at a reduced temperature, to promote the formation of well-defined crystals. The purity of the resulting crystals is then confirmed through analytical techniques, and the precise three-dimensional arrangement of the atoms in the molecule is determined by single-crystal X-ray diffraction.

| Technique | Solvent System (Example) | Outcome |

| Recrystallization | Hexane-Chloroform | High-purity crystals of this compound |

| Single-Crystal X-ray Diffraction | - | Determination of the definitive molecular structure |

Concurrent Isolation of this compound Analogues and Leucosceptroids

During the isolation of this compound from Leucosceptrum canum, a variety of structurally related sesterterpenoids are also isolated. These compounds, often referred to as this compound analogues and leucosceptroids, share a common biosynthetic origin and similar chemical scaffolds.

The chromatographic separation techniques described above are instrumental in isolating these related compounds. Due to slight differences in their polarity and structure, they elute from the chromatography column at different times, allowing for their individual collection and characterization. The isolation of these analogues is significant for understanding the plant's metabolic pathways and for structure-activity relationship studies.

Table of Concurrently Isolated Compound Classes:

| Compound Class | Significance |

| This compound Analogues | Compounds with minor structural variations to this compound. |

| Leucosceptroids | A broader class of sesterterpenoids from Leucosceptrum canum with related but distinct structural features. |

The study of these concurrently isolated compounds provides valuable insights into the chemical diversity within Leucosceptrum canum and the potential for discovering new bioactive molecules.

Advanced Structural Elucidation of Leucosceptrine and Its Congeners

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, a detailed map of the carbon skeleton and the spatial arrangement of atoms can be constructed.

One-dimensional NMR experiments provide the initial, fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR (Proton NMR) : The ¹H NMR spectrum of a Leucosceptrine congener reveals the number of distinct proton environments and their electronic surroundings. Chemical shifts (δ) indicate the type of proton (e.g., olefinic, aliphatic, attached to an oxygenated carbon), while signal splitting (multiplicity) and coupling constants (J) reveal the number of neighboring protons, helping to establish connectivity between adjacent atoms.

¹³C NMR (Carbon NMR) : This technique maps the carbon framework of the molecule. The spectrum shows a distinct signal for each chemically non-equivalent carbon, with its chemical shift indicating its functional type (e.g., carbonyl, olefinic, alkyl, oxymethine). For instance, in congeners of this compound, characteristic downfield signals confirm the presence of ketone and ester carbonyls, while other signals identify olefinic carbons and those bonded to oxygen. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a crucial experiment that distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. This information, which is not available from a standard ¹³C NMR spectrum, is essential for correctly assembling the molecular fragments identified by other NMR techniques. acs.orgresearchgate.net For example, DEPT spectra of this compound congeners have been used to count and classify the 25 carbon resonances, identifying the number of methyl, methylene, methine, and quaternary carbons, including those in carbonyl and olefinic groups. researchgate.netacs.org

The following table presents the ¹H and ¹³C NMR data for 17β-Hydroxythis compound, a close structural analog of this compound. researchgate.net

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 64.6 (CH₂) | 4.14, 3.94 (d, 16.5) |

| 2 | 121.5 (CH) | 4.99 (s) |

| 3 | 137.2 (C) | - |

| 4 | 73.2 (CH) | 4.11 (m) |

| 5 | 96.9 (C) | - |

| 20 | 17.4 (CH₃) | 1.58 (s) |

2D NMR experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), providing definitive evidence for structural connectivity and spatial relationships.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oaepublish.com It is used to trace out spin systems, such as the H-7/H₂-8/H₂-9/H-10 chain in the cyclopentane (B165970) ring of this compound congeners. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). umich.edumdpi.com This experiment is invaluable for unambiguously assigning carbon resonances based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the most critical long-range connectivity information by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com This technique is essential for connecting the individual spin systems identified by COSY. For example, HMBC correlations from methyl protons (H₃-22) to carbons C-5, C-6, and C-7 were used to link the cyclononane (B1620106) ring to the cyclopentane ring in a this compound analog. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other experiments which show through-bond connectivity, NOESY reveals through-space proximity. oaepublish.com It identifies protons that are physically close to each other, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry of the molecule. For instance, NOESY correlations between H₃-22 and H-7 established their co-facial, or β-orientation, in the core structure of a congener. acs.org

Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a substance. acs.orgdokumen.pub The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. acs.org

For this compound, qNMR could be employed to accurately assess the purity of an isolated sample. This is achieved by dissolving a precisely weighed amount of the this compound sample with a known amount of a high-purity, stable internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte). By comparing the integrals of specific, well-resolved signals from this compound with those of the internal standard, its absolute purity can be calculated without the need for a specific this compound reference standard. researchgate.net This method is non-destructive and offers high precision and accuracy. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information for structure elucidation: the precise molecular weight, which leads to the molecular formula, and the fragmentation pattern, which offers clues about the underlying structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). semanticscholar.org This precision allows for the unambiguous determination of a molecule's elemental composition. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are soft ionization methods that typically generate the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation. acs.org The observed exact mass is then compared to the calculated mass for a proposed formula. For example, the molecular formula of the congener Leucosceptrone A was established as C₂₀H₂₈O₄ by observing an [M+Na]⁺ ion at m/z 355.1886, which matched the calculated value of 355.1880. acs.org

In contrast to soft ionization methods, Electron Ionization (EI) and Fast Atom Bombardment (FAB) are higher-energy techniques that cause the molecule to break apart into smaller, characteristic fragment ions. scribd.com The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

EIMS : In EIMS, the sample is bombarded with high-energy electrons, leading to extensive fragmentation. The analysis of these fragments can help identify structural motifs. For instance, the HREIMS of a this compound analog showed a molecular ion peak corresponding to the loss of a water molecule ([M-H₂O]⁺), indicating the presence of a hydroxyl group. researchgate.net

FAB MS : FAB is a softer ionization technique than EI but still produces fragment ions. oaepublish.com It is particularly useful for polar and thermally unstable compounds. FAB MS has been used to analyze this compound congeners, with one analysis showing a prominent [M-H]⁻ anion, which confirms the molecular weight. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of natural product chemistry, GC-MS can be used to analyze smaller, more volatile congeners or degradation products of complex molecules like this compound.

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas then transports the vaporized analytes through a long, thin capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in separation.

As each component elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment in a reproducible manner. chromatographyonline.com These fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, which can be compared against spectral libraries for identification. For complex analytes, chemical derivatization may be employed to increase volatility and improve chromatographic separation and detection. jfda-online.com

Key data obtained from a GC-MS analysis includes the retention time from the chromatogram and the fragmentation pattern from the mass spectrum, which together provide a high degree of confidence in compound identification. mendeley.com

| Parameter | Description | Utility in Analysis |

| Retention Time (RT) | The time it takes for a compound to travel from the injector to the detector. | A characteristic property of a compound under a specific set of GC conditions; used for initial identification. |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule that has lost one electron. | Determines the molecular weight of the volatile component. |

| Fragment Ions | Peaks in the mass spectrum resulting from the fragmentation of the molecular ion. | The fragmentation pattern is unique to a molecule's structure and is used for structural elucidation and library matching. |

| Base Peak | The most intense peak in the mass spectrum. | Used as a reference point (100% relative abundance) for the intensities of other peaks. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Larger Molecules

For larger, non-volatile, and thermally labile molecules such as complex sesterterpenoids or glycosylated congeners of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a more suitable technique. MALDI is a "soft" ionization method that allows for the analysis of large molecules with minimal fragmentation. creative-proteomics.comyoutube.com

In a MALDI-TOF analysis, the analyte is co-crystallized with a large molar excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a metal target plate. creative-proteomics.comyoutube.comresearchgate.net The matrix is chosen for its ability to strongly absorb laser energy at a specific wavelength. A pulsed laser is fired at the sample spot, and the matrix absorbs the laser energy, leading to its rapid heating and vaporization (desorption). youtube.com This process carries the embedded analyte molecules into the gas phase. During this event, proton transfer from the excited matrix molecules to the analyte molecules occurs, resulting in the formation of singly charged (protonated or deprotonated) ions. creative-proteomics.com

These newly formed ions are then accelerated by an electric field into the "time-of-flight" tube. youtube.com All ions receive the same amount of kinetic energy; therefore, their velocity is dependent on their mass. youtube.comnih.gov Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. nih.gov The time it takes for an ion to travel the length of the flight tube is measured and used to calculate its mass-to-charge ratio. The resulting spectrum is typically simple, dominated by the molecular ion peak, making it ideal for determining the molecular weight of large compounds. youtube.com

| Feature | Principle | Advantage for Large Molecules |

| Ionization Method | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization prevents fragmentation of large, fragile molecules, preserving the molecular ion for accurate mass determination. creative-proteomics.com |

| Mass Analyzer | Time-of-Flight (TOF) | Possesses a virtually unlimited mass range, making it suitable for high-molecular-weight compounds. nih.gov |

| Typical Ions | Singly charged ions (e.g., [M+H]⁺, [M+Na]⁺) | Simplifies the mass spectrum, making it easier to interpret and identify the molecular weight. creative-proteomics.com |

| Sample Preparation | Co-crystallization with a UV-absorbing matrix | Protects the analyte from direct laser energy, facilitating desorption and ionization. youtube.com |

X-Ray Crystallography for Definitive Absolute Stereochemistry

X-ray crystallography stands as the unequivocal gold standard for the determination of the three-dimensional structure of a crystalline compound, providing unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. numberanalytics.comnih.gov For a molecule like this compound, which possesses multiple stereocenters, obtaining its absolute configuration is essential for a complete structural description.

The technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. This diffraction pattern is a result of the regular, repeating arrangement of molecules within the crystal lattice. By measuring the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the unit cell can be calculated.

The determination of absolute configuration relies on a phenomenon called anomalous scattering (or resonant scattering). researchgate.netmit.edunih.gov This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. It causes small but measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs (h,k,l and -h,-k,-l). researchgate.net For most crystal structures, these intensities would be equal (Friedel's Law), but the presence of anomalous scattering breaks this symmetry. By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. mit.edu The Flack parameter is a value calculated during the structure refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. nih.govchem-soc.si While traditionally easier with heavier atoms (e.g., bromine or sulfur), modern diffractometers and methods often allow for the determination of absolute configuration from the anomalous scattering of lighter atoms like oxygen, which is highly relevant for natural products such as this compound. mit.edu

| Parameter | Description | Significance |

| Crystal System | The classification of crystals based on their axial systems (e.g., monoclinic, orthorhombic). | Defines the basic geometry of the unit cell. |

| Space Group | The group of symmetry operations that describe the arrangement of molecules in the crystal. | A chiral, enantiopure compound must crystallize in a chiral space group. caltech.edu |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Flack Parameter | A parameter that refines to a value near 0 for the correct absolute structure and near 1 for the inverted structure. | Provides a reliable indicator of the absolute configuration of the molecule. chem-soc.si |

| Resolution (Å) | A measure of the level of detail observed in the electron density map. | Lower values indicate higher resolution and a more detailed, accurate structure. |

Complementary Spectroscopic Methods

Alongside mass spectrometry and X-ray crystallography, a variety of other spectroscopic techniques are employed to provide complementary data, confirming the presence of specific structural features and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending). savemyexams.com

An IR spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹). Different functional groups give rise to absorption bands in characteristic regions of the spectrum. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, where absorptions for groups like hydroxyl (O-H), carbonyl (C=O), and C-H bonds appear. udel.edu The region below 1500 cm⁻¹, called the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from the vibrations of larger molecular fragments. udel.eduuhcl.edu For a sesterterpenoid like this compound, IR spectroscopy would be crucial for identifying key functionalities, such as the hydroxyl groups and any carbonyl groups within its structure, like a lactone. pageplace.de

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohols) | 3230 - 3550 (Broad) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 (Strong, Sharp) | Stretching |

| C=O (Lactone) | ~1786 pageplace.de | Stretching |

| C=C (Alkene) | 1620 - 1680 (Variable) | Stretching |

| C-O (Alcohols, Ethers) | 1000 - 1300 (Strong) | Stretching |

Note: The exact positions of IR absorptions can be influenced by the molecular environment. specac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electron systems. msu.edu The part of a molecule responsible for absorbing UV or visible light is called a chromophore. msu.eduvscht.cz The technique works by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the amount of light absorbed at each wavelength.

The absorption of UV-Vis radiation promotes an electron from a lower-energy molecular orbital (such as a π bonding orbital or a non-bonding orbital, n) to a higher-energy anti-bonding orbital (π*). researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. Isolated double bonds absorb in the far UV region, but when double bonds are conjugated (alternating single and double bonds), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This shifts the absorption to longer wavelengths (a bathochromic or "red" shift), often into the readily measurable UV-Vis range (200-800 nm). msu.eduvscht.cz For this compound, UV-Vis spectroscopy would help identify and characterize any conjugated diene or enone systems within its polycyclic structure.

| Chromophore | Electronic Transition | Typical λmax (nm) |

| Isolated C=C | π → π | < 200 |

| Conjugated Diene | π → π | 215 - 250 |

| α,β-Unsaturated Ketone | π → π | 210 - 250 |

| n → π | 310 - 330 | |

| Aromatic Ring (Benzene) | π → π* | ~204, ~254 |

Note: The position and intensity (molar absorptivity, ε) of absorption bands can be affected by substituents and the solvent used. vscht.czlibretexts.org

Electronic Circular Dichroism (ECD) for Chiral Molecules

Electronic Circular Dichroism (ECD) is a spectroscopic technique that provides stereochemical information about chiral molecules in solution. researchgate.netfaccts.de It is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral compound. nih.gov An ECD spectrum is a plot of this differential absorption (Δε) versus wavelength.

A signal is only produced if the molecule is chiral and absorbs light via a chromophore. researchgate.net The power of ECD lies in its sensitivity to the three-dimensional arrangement of atoms around the chromophore. Even if a chromophore is achiral itself, it can be perturbed by a chiral environment within the molecule, giving rise to an ECD signal (an induced ECD). nih.gov The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum of a compound like this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. schrodinger.com This makes ECD an invaluable tool, especially when single crystals for X-ray analysis cannot be obtained. researchgate.net

| Technique | Information Obtained | Key Requirement | Application to this compound |

| X-Ray Crystallography | Definitive 3D structure and absolute configuration. | Enantiopure, high-quality single crystal. | Gold standard method for determining absolute stereochemistry. |

| ECD Spectroscopy | Absolute configuration in solution. | Chiral molecule with a chromophore. | Determines absolute configuration when crystals are unavailable; complements X-ray data. |

Computational Methods in Structure Elucidation

Computational chemistry provides powerful tools to predict spectroscopic properties and assess the relative stabilities of possible isomers, offering a crucial layer of verification for proposed structures.

Quantum-chemical calculations have become an indispensable tool for the structural verification of complex organic molecules. nih.gov Methods such as Density Functional Theory (DFT) are employed to calculate the nuclear magnetic shielding tensors of a proposed structure. rsc.orgillinois.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used in this context to compute the NMR shielding constants for each atom. conicet.gov.arresearchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.netnii.ac.jp

The process involves optimizing the 3D geometry of the candidate molecule and then performing the GIAO-DFT calculation to predict its ¹³C NMR spectrum. nih.gov By comparing the calculated chemical shifts with the experimental NMR data, chemists can gain high confidence in the correctness of a structural assignment. A strong correlation between the predicted and observed spectra serves as powerful evidence for the proposed structure. This approach is particularly valuable for confirming the carbon skeleton and for identifying potential structural misassignments. rsc.org

Table 1: Illustrative Comparison of Experimental vs. Quantum-Chemically Calculated ¹³C NMR Shifts

This table demonstrates how calculated ¹³C NMR data are compared against experimental values to validate a molecular structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C-1 | 35.4 | 35.9 | -0.5 |

| C-5 | 52.1 | 51.8 | +0.3 |

| C-10 | 145.2 | 144.7 | +0.5 |

| C-13 | 128.9 | 129.5 | -0.6 |

| C-17 | 171.3 | 170.9 | +0.4 |

Note: Data are hypothetical for illustrative purposes.

Assigning the correct relative and absolute stereochemistry is one of the most challenging aspects of structural elucidation for molecules with multiple chiral centers. rsdjournal.org The DP4+ analysis is a sophisticated computational method developed to address this challenge by providing a statistical measure of confidence for the assignment of a specific stereoisomer. conicet.gov.arrsc.org

The method works by comparing the experimental ¹H and ¹³C NMR data with the quantum-chemically calculated NMR data for every possible diastereomer of the proposed structure. conicet.gov.arresearchgate.net Using Bayesian statistics, the DP4+ probability is calculated, which quantifies how well each candidate isomer's predicted NMR data matches the experimental results. rsc.org This approach synergistically combines both scaled and unscaled computational data to improve accuracy. conicet.gov.ar A high DP4+ probability (typically >95%) for one specific isomer provides a confident assignment of its stereochemistry. researchgate.net This method has proven highly effective in correctly assigning complex natural products, including other terpenoids isolated from Leucosceptrum canum, making it a vital tool for the study of this compound's congeners. researchgate.netrsdjournal.org

Table 2: Example of DP4+ Probability Analysis for Stereoisomer Differentiation

This table illustrates how DP4+ analysis provides a clear probability for the correct stereoisomer among a set of possibilities.

| Candidate Stereoisomer | ¹³C NMR Probability (%) | ¹H NMR Probability (%) | Total DP4+ Probability (%) |

| Isomer A | 2.1 | 0.5 | 0.3 |

| Isomer B | 1.5 | 1.2 | 0.8 |

| Isomer C | 95.3 | 98.1 | 99.5 |

| Isomer D | 1.1 | 0.2 | 0.4 |

Note: Data are hypothetical for illustrative purposes. Isomer C is identified as the correct structure with 99.5% confidence.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Material

Obtaining high-quality single crystals suitable for X-ray crystallography can be a major bottleneck in natural product research. creative-biostructure.com Micro-Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) technique that overcomes this limitation by determining high-resolution atomic structures from nanocrystals that are a billionth of the size required for traditional X-ray methods. escholarship.orgwikipedia.orgnih.gov

The MicroED technique involves exposing frozen-hydrated nanocrystals to a low-dose electron beam in a transmission electron microscope (TEM). wikipedia.orgnih.gov The sample is continuously rotated while a fast detector collects electron diffraction data as a movie. wikipedia.org This data can then be processed using standard crystallographic software to solve the three-dimensional structure of the molecule at atomic resolution. wikipedia.orgthermofisher.com

MicroED is exceptionally well-suited for the structural analysis of natural products, which are often isolated in minute quantities and may form only very fine, needle-like crystals or powders. escholarship.orgnih.govresearchgate.net The technique has been successfully used to determine the structures of a wide range of small molecules, peptides, and proteins. wikipedia.orgumu.se For complex sesterterpenoids like this compound and its analogs, MicroED provides a powerful pathway for unambiguous structure determination when conventional crystallization attempts fail to produce large single crystals. escholarship.org

Biosynthetic Pathways and Enzymology of Leucosceptrine

Overview of Terpenoid Biosynthesis Pathways (MEP and MVA)

All terpenoids, including leucosceptrine, are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com Nature employs two primary and independent pathways to produce these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. tandfonline.commdpi.com

The MVA pathway , predominantly active in the cytoplasm of eukaryotes, including fungi and animals, as well as in archaea, starts with the condensation of three molecules of acetyl-CoA. tandfonline.commdpi.com A series of six enzymatic steps, including a key rate-limiting reaction catalyzed by HMG-CoA reductase (HMGR), ultimately yields IPP. mdpi.com

The MEP pathway , also known as the non-mevalonate or DXP pathway, occurs mainly in the plastids of plants and prokaryotes. tandfonline.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP), both products of glycolysis. tandfonline.commdpi.com Through seven enzymatic reactions, this pathway produces both IPP and DMAPP. nih.gov

While these pathways are localized in different cellular compartments, evidence suggests the existence of cross-talk between them, allowing for the exchange of intermediates under specific conditions. pnas.org Generally, the MVA pathway supplies precursors for sesquiterpenes (C15) and triterpenes (C30), while the MEP pathway provides for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov Sesterterpenoids (C25), such as those found in Leucosceptrum canum, are derived from precursors synthesized in the plastids via the MEP pathway. jipb.netresearchgate.net

| Feature | Mevalonate (MVA) Pathway | 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate (GAP) |

| Cellular Location | Cytoplasm/Endoplasmic Reticulum | Plastids |

| Key Enzyme | HMG-CoA Reductase (HMGR) | 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) |

| Primary Outputs | Sesquiterpenes (C15), Triterpenes (C30) | Monoterpenes (C10), Diterpenes (C20), Sesterterpenes (C25) |

| Organismal Distribution | Eukaryotes, Archaea | Plants, Prokaryotes |

Specific Pathway to Sesterterpenoids via Geranylfarnesyl Pyrophosphate (GFPP)

The biosynthesis of sesterterpenoids requires a C25 precursor, which is formed through the sequential condensation of IPP units with DMAPP. This process is catalyzed by a class of enzymes known as prenyltransferases or isoprenyl diphosphate (B83284) synthases (IDSs). mdpi.com The direct precursor for all sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP). acs.org

The formation of GFPP involves the head-to-tail condensation of one molecule of farnesyl pyrophosphate (FPP, C15) with one molecule of IPP, or alternatively, the addition of an IPP molecule to geranylgeranyl pyrophosphate (GGPP, C20) is not the standard route. The synthesis is a stepwise elongation:

DMAPP (C5) + IPP → Geranyl pyrophosphate (GPP, C10)

GPP (C10) + IPP → Farnesyl pyrophosphate (FPP, C15)

FPP (C15) + IPP → Geranylfarnesyl pyrophosphate (GFPP, C25)

This series of reactions is catalyzed by a specific prenyltransferase known as geranylfarnesyl diphosphate synthase (GFDPS). researchgate.net Once formed, the linear GFPP molecule is the substrate for the next crucial step in the biosynthesis of cyclic sesterterpenoids: the cyclization reaction catalyzed by a sesterterpene synthase. acs.orgpnas.org

Identification and Characterization of Key Biosynthetic Enzymes

The discovery and functional analysis of the enzymes responsible for this compound biosynthesis have been pivotal in understanding its formation. This has been achieved through a combination of transcriptomics, gene cloning, and biochemical assays.

Research on Leucosceptrum canum, the plant from which this compound was isolated, led to the identification of the enzyme responsible for producing the C25 precursor. researchgate.netnih.gov Through transcriptomic analysis of the plant's glandular trichomes, where sesterterpenoids accumulate, a candidate gene for GFDPS was identified. nih.gov This enzyme, Lc-GFDPS, was found to be localized in the plastids, consistent with its use of substrates from the MEP pathway. researchgate.net The expression of the GFDPS gene was shown to be highly correlated with the accumulation of sesterterpenoids in the plant. researchgate.net Phylogenetic studies suggest that plant GFDPS likely evolved from geranylgeranyl diphosphate synthase (GGPPS) through gene duplication and subsequent functional divergence. researchgate.netresearchgate.net

To confirm the function of candidate genes, scientists employ molecular cloning techniques. umich.edulibretexts.org For Lc-GFDPS, the full-length cDNA sequence was obtained from L. canum glandular trichomes using RACE (Rapid Amplification of cDNA Ends). nih.gov This gene was then cloned into an expression vector and introduced into a host organism, typically Escherichia coli. nih.govnih.gov The transformed E. coli cells are then cultured, and the recombinant protein is produced. nih.gov This heterologous expression system allows for the production of the enzyme in quantities sufficient for biochemical testing, overcoming the challenges of isolating it from the native plant. umich.edu Similarly, genes encoding sesterterpene synthases, the enzymes that cyclize GFPP, can be identified from transcriptomic data and functionally expressed using similar methods. pnas.org

Once the recombinant enzyme is produced and purified, its specific activity is confirmed through in vitro assays. pnas.org For Lc-GFDPS, the purified enzyme was incubated with its presumed substrates, FPP and IPP. The reaction products were then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These analyses confirmed that the recombinant Lc-GFDPS catalyzed the formation of GFDP. researchgate.net Similar assays are performed for sesterterpene synthases, where the recombinant enzyme is incubated with GFPP, and the resulting cyclic sesterterpene products are identified to confirm the enzyme's role in the pathway. pnas.orgbeilstein-journals.org

| Enzyme | Gene (from L. canum) | Substrate(s) | Product | Cellular Location | Verification Method |

| Geranylfarnesyl Diphosphate Synthase | Lc-GFDPS | FPP, IPP | GFPP | Plastid | Heterologous expression in E. coli, in vitro assay with product analysis by LC-MS. researchgate.netnih.gov |

| Sesterterpene Synthase | (Hypothetical) | GFPP | Cyclic Sesterterpene Hydrocarbon | Plastid | (General Method) Heterologous expression, in vitro assay with product analysis by GC-MS. pnas.org |

Proposed Cyclization and Post-Cyclization Modifications in this compound Biosynthesis

The formation of the complex, polycyclic structure of this compound from the linear GFPP precursor involves a cascade of reactions initiated by a sesterterpene synthase. researchgate.netacs.org This is followed by a series of tailoring reactions, often involving oxidation, which are collectively known as post-cyclization modifications. rsc.orgnih.gov

The proposed biosynthetic pathway for this compound begins with the ionization of GFPP, where the pyrophosphate group leaves, generating a geranylfarnesyl carbocation. acs.org This highly reactive intermediate then undergoes a series of intramolecular cyclizations, where the double bonds within the carbon chain attack the cationic center, forming the fused ring system. acs.orgresearchgate.net For retigerane-type sesterterpenoids, which share structural similarities, theoretical studies suggest a complex cascade involving multiple ring formations and hydride shifts to construct the final carbon skeleton. acs.orgresearchgate.net

Following the initial cyclization to form the basic sesterterpene scaffold, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. rsc.orgacs.org These modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and dehydrogenases. sjtu.edu.cn These enzymes introduce the various oxygen-containing functional groups (hydroxyls, ketones, ethers) that are characteristic of this compound's structure. acs.orgrsc.org The discovery of various leucosceptroid degradation products in L. canum supports the hypothesis of a complex metabolic pathway involving these oxidative steps. acs.org The precise sequence of these cyclization and oxidation steps continues to be an area of active investigation. acs.orgrsc.org

Transcriptomic Analysis and Metabolite Accumulation Patterns

The investigation into the biosynthesis of sesterterpenoids like this compound has been significantly advanced by modern transcriptomic techniques. wikipedia.orgillumina.com Transcriptome analysis allows for a comprehensive snapshot of all RNA molecules in a specific tissue at a given time, providing critical clues about which genes are actively being expressed to produce the enzymes responsible for natural product synthesis. wikipedia.org

In the context of this compound, which is produced by the plant Leucosceptrum canum, research has focused on the glandular trichomes (GTs), specialized hair-like structures on the plant surface. nih.gov These trichomes were identified as the primary sites of sesterterpenoid biosynthesis and accumulation. nih.gov A comparative analysis revealed that sesterterpenoids are highly enriched in the peltate glandular trichomes, whereas they are undetectable in other tissues like the laminar trichomes (LTs). nih.gov This targeted accumulation points to a specialized metabolic function occurring within the GTs. nih.gov

To identify the specific enzymes involved, high-throughput sequencing of mRNA isolated from the glandular trichomes of L. canum was performed. nih.gov This transcriptomic analysis led to the identification and functional characterization of a key enzyme: geranylfarnesyl diphosphate synthase (Lc-GFDPS). nih.gov This enzyme is responsible for producing geranylfarnesyl diphosphate (GFDP), the essential C25 linear precursor for all sesterterpenoids. nih.gov The study successfully cloned ten candidate genes (designated IDS1–10), with subsequent functional expression in E. coli confirming their role in the pathway. nih.gov

The accumulation patterns of these metabolites are not uniform. riken.jp Analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantified the levels of specific sesterterpenoids in different tissues, confirming the high concentration in GTs. nih.gov This differential accumulation is a common feature in plant specialized metabolism, where compounds are often synthesized and stored in specific tissues or cell types to perform localized biological functions. mdpi.com

Table 1: Summary of Transcriptomic and Metabolite Analysis in Leucosceptrum canum

| Feature Analyzed | Finding | Significance | Source |

| Tissue-Specific Accumulation | Sesterterpenoids are highly concentrated in peltate glandular trichomes (GTs) and absent in laminar trichomes (LTs). | Identifies GTs as the primary site for sesterterpenoid biosynthesis and storage. | nih.gov |

| Transcriptome Sequencing | High-throughput mRNA sequencing of GTs was conducted to create a library of expressed genes. | Provides a genetic blueprint to discover enzymes involved in the biosynthetic pathway. | nih.gov |

| Key Enzyme Identification | A geranylfarnesyl diphosphate synthase (Lc-GFDPS) was identified and cloned. | Characterizes the enzyme that produces GFDP, the universal C25 precursor for sesterterpenoids. | nih.gov |

| Functional Characterization | The cloned GFDPS gene, when expressed in E. coli, catalyzed the formation of GFDP. | Confirms the biochemical function of the identified gene product. | nih.gov |

Co-evolutionary Aspects of Sesterterpenoid Biosynthetic Pathways

The biosynthesis of sesterterpenoids is not unique to plants; these compounds are also found in fungi and bacteria, and the evolutionary pathways of the responsible enzymes show fascinating examples of both divergence and convergence. escholarship.orgmdpi.com Sesterterpene synthases (STSs) are the crucial enzymes that take the linear GFDP precursor and shape it into various cyclic scaffolds, which are then further modified to create the vast diversity of sesterterpenoids. pnas.org

A significant finding in the study of sesterterpenoid biosynthesis is the convergent evolution of STSs in plants and fungi. escholarship.orgpnas.org In many fungi, the STSs are large, bifunctional enzymes that contain both a C-terminal prenyltransferase (PT) domain for synthesizing the GFDP precursor and an N-terminal terpene synthase (TPS) domain for cyclizing it. escholarship.orgmdpi.com This fusion of two functions into a single protein streamlines the biosynthetic process.

In contrast, most plant terpene biosynthetic pathways involve separate enzymes for these two steps. pnas.org However, research has revealed that in the Brassicaceae family, the genes for the PT and TPS enzymes are physically located next to each other in the genome. escholarship.org This gene co-localization suggests a strong evolutionary pressure to keep these functionally related genes together. Intriguingly, some plant enzymes, such as LcTPS2 from Leucosceptrum canum, have been identified as bifunctional, harboring both PT and TS domains, much like their fungal counterparts. mdpi.com This indicates that different evolutionary strategies have arrived at similar functional solutions in disparate kingdoms of life. escholarship.orgpnas.org

Phylogenetic analysis suggests that the colocalized PT-TPS gene pairs in the Brassicaceae may have arisen from a common ancestral gene pair that existed before the speciation of this plant family. escholarship.org The structural and mechanistic similarities, despite different evolutionary origins, between plant and fungal STSs provide a clear case of convergent evolution in natural product biosynthesis. pnas.org

Table 2: Comparison of Sesterterpene Synthase (STS) Architectures

| Feature | Fungal Systems | Plant Systems | Evolutionary Implication | Source |

| Enzyme Structure | Typically bifunctional; a single protein contains both Prenyltransferase (PT) and Terpene Synthase (TPS) domains. | Can be two separate, co-localized genes (PT and TPS) or a single bifunctional enzyme (e.g., in L. canum). | Convergent evolution towards efficient biosynthesis, either through gene fusion or gene clustering. | escholarship.orgmdpi.compnas.org |

| Gene Organization | A single gene (PTTS) encodes the bifunctional enzyme. | Genes are often physically clustered in the genome, even when encoding separate enzymes. | Strong selective pressure to maintain the functional linkage of pathway steps. | escholarship.orgmdpi.com |

| Precursor Synthesis | The C-terminal PT domain of the bifunctional enzyme synthesizes GFPP. | A distinct PT enzyme or the PT domain of a bifunctional enzyme synthesizes GFPP. | The core chemical transformation is conserved. | escholarship.orgpnas.org |

| Cyclization | The N-terminal TPS domain of the bifunctional enzyme catalyzes cyclization. | A distinct TPS enzyme or the TPS domain of a bifunctional enzyme catalyzes cyclization. | Demonstrates how different genetic architectures can produce similar chemical scaffolds. | escholarship.orgpnas.org |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful and foundational technique used to elucidate the step-by-step formation of complex natural products like this compound. beilstein-journals.org This method involves feeding a living organism a precursor molecule that has been enriched with a heavy isotope, such as Carbon-13 (¹³C) or Deuterium (²H). sigmaaldrich.comnih.gov By tracking the position of these isotopic labels in the final isolated product, researchers can definitively trace the biosynthetic pathway and identify the building blocks of the molecule. nih.gov

While a complete isotopic labeling study specifically for this compound has not been detailed in the available literature, its proposed biosynthetic pathway makes it an ideal candidate for such an investigation. acs.orgrsc.org The biosynthesis is hypothesized to begin with the cyclization of the C25 precursor, geranylfarnesyl diphosphate (GFDP), which itself is formed from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.org Subsequent oxidation, cyclization, and rearrangement reactions are proposed to form the unique carbon skeleton of this compound. acs.org

Previous studies on other sesterterpenoids have successfully used this technique. For example, feeding experiments with ¹³C-labeled sodium acetate (B1210297) in the fungus Fusarium heterosporum confirmed that GFDP was the precursor to a class of sesterterpenoids known as mangicols. nih.gov More recently, dynamic incorporation of ¹³C was used to prove that a series of novel sesterterpenes were indeed synthesized by the fungus Pleurotus ostreatus during a co-culture experiment. nih.gov

To verify the proposed pathway for this compound, a similar strategy could be employed. Feeding Leucosceptrum canum with ¹³C-labeled glucose would result in the incorporation of ¹³C throughout the central metabolism, including into the IPP and DMAPP units that form GFDP. Analysis of the resulting this compound via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the specific labeling pattern, confirming the origin of its carbon backbone from the mevalonate pathway and validating the proposed cyclization and rearrangement steps. beilstein-journals.orgnih.gov

Table 3: Hypothetical Isotopic Labeling Strategy for this compound Biosynthesis

| Labeled Precursor | Rationale for Use | Expected Outcome & Analysis | Source (Methodology) |

| [U-¹³C]-Glucose | A general precursor that enters central metabolism and is converted into the fundamental building blocks (IPP, DMAPP) of all terpenoids via the mevalonate pathway. | This compound will be enriched with ¹³C. Analysis by MS will show a mass shift, and ¹³C-NMR will reveal the connectivity of the carbon skeleton, confirming its terpenoid origin. | beilstein-journals.orgsigmaaldrich.com |

| [¹³C]-Sodium Acetate | A more direct precursor to the mevalonate pathway, which builds IPP and DMAPP from acetyl-CoA units. | The labeling pattern in this compound would confirm its origin via the mevalonate pathway, characteristic of cytosolic terpenoid biosynthesis. | nih.govbeilstein-journals.org |

| ¹⁸O₂ Gas | To investigate the origin of oxygen atoms introduced during oxidative steps in the proposed pathway. | Analysis by high-resolution MS would pinpoint which oxygen atoms in the this compound structure are derived from molecular oxygen, helping to characterize specific oxidase or oxygenase enzyme steps. | beilstein-journals.org |

| ²H₂O (Deuterated Water) | To probe the mechanism of cyclization and rearrangement steps, which may involve protonation/deprotonation events with solvent participation. | The incorporation pattern of deuterium, analyzed by ²H-NMR or MS, can provide mechanistic details about carbocation intermediates and enzymatic stereocontrol. | beilstein-journals.org |

Chemical Synthesis and Derivatization Strategies for Leucosceptrine and Its Scaffold

Synthetic Challenges Posed by Leucosceptrine's Structural Complexity

The synthesis of this compound is a significant undertaking due to its complex molecular structure. mdpi.comnih.govnih.gov The core of the molecule features a highly oxygenated decahydrocyclopenta[g]chromene skeleton. rsc.org This tricyclic system is adorned with numerous stereogenic centers, including multiple contiguous and quaternary centers, demanding a high degree of stereocontrol throughout any synthetic sequence. researchgate.netacs.org

A key challenge lies in the construction of the dihydropyran ring containing a hemiacetal functionality. rsc.org Furthermore, the molecule possesses a variety of sensitive functional groups that require careful manipulation and protection strategies. The sheer density of functionality and stereochemical information packed into a compact framework makes the development of a convergent and efficient synthesis a non-trivial task. researchgate.netrsc.org The structural complexity also poses challenges in the purification and characterization of intermediates. nih.gov

Asymmetric Total Synthesis of Related Leucosceptroids

While a total synthesis of this compound itself has not yet been reported, significant progress has been made in the asymmetric total synthesis of several related leucosceptroid natural products. nih.govacs.org These efforts have provided valuable insights and established key strategies that are directly applicable to the eventual synthesis of this compound. A highly efficient strategy has led to the asymmetric total synthesis of 15 different antifeedant leucosceptroid natural products. nih.govacs.org

The construction of the rsc.orgrsc.orgthieme-connect.com tricyclic core common to the leucosceptroid family is a central theme in these syntheses. researchgate.netresearchgate.net Various strategies have been explored to assemble this intricate framework.

One successful approach involves an intramolecular Diels-Alder reaction to form the fused tricyclic hydrindane ring system. researchgate.netacs.org This powerful cycloaddition allows for the rapid construction of multiple rings and the establishment of key stereocenters in a single step. Another key strategy is the use of an intramolecular oxa-Michael addition to form the highly functionalized tetrahydrofuran (B95107) ring (ring C) of the tricyclic core. thieme-connect.comthieme-connect.com

Researchers have also employed a Michael-aldol cascade reaction to efficiently construct the six-membered B-ring of the core system. thieme-connect.com Furthermore, an intermolecular addition/ring-closing metathesis cyclization strategy has proven successful in furnishing an advanced common intermediate with eight contiguous stereogenic centers, perfectly matching the stereochemistry of the tricyclic framework in leucosceptroid H. researchgate.netacs.org In contrast, an intramolecular addition cyclization strategy was found to lead to a stereochemically mismatched core structure. researchgate.netacs.org

A notable achievement was the development of a highly efficient strategy that provides the advanced tricyclic core in gram quantities, serving as a pivotal intermediate for the synthesis of numerous leucosceptroids. nih.govacs.org

With the tricyclic core in hand, the next critical step is the stereoselective introduction of the various side chains that differentiate the members of the leucosceptroid family. This often involves the careful use of stereodirecting groups and the selection of appropriate reagents to control the stereochemical outcome of bond-forming reactions. rsc.org

For instance, the stereoselective introduction of an alkenyl side chain to a ketone precursor has been achieved using a vinyl lithium species. rsc.org In the synthesis of leucosceptroid B, the furan (B31954) moiety was assembled by coupling two fragments followed by a gold-catalyzed cyclization. organic-chemistry.org The subsequent stereocontrolled addition of a methyl group was also a key step. organic-chemistry.org The challenge of diastereoselectively introducing a propenyl side chain and a hydroxyl group in a syn fashion has also been addressed. thieme-connect.com

Nature's biosynthetic pathways often provide inspiration for elegant and efficient synthetic strategies. innovationnewsnetwork.comcri.or.th In the context of the leucosceptroids, a bio-inspired oxidative transformation has been a key discovery. researchgate.net The use of singlet oxygen to convert leucosceptroid A into other members of the family, such as leucosceptroids C, K, O, and P, supports the hypothesis that leucosceptroids A and B are likely the biogenetic precursors for all other related compounds. nih.govacs.org This biomimetic approach not only provides access to multiple natural products from a common precursor but also offers insights into their natural formation. rsc.orgnih.gov

Advances in Synthetic Methodologies Applicable to this compound Scaffold

The pursuit of complex natural products like this compound often drives the development of new synthetic methodologies or showcases novel applications of existing ones. The synthesis of the this compound scaffold and its relatives has benefited from and contributed to advancements in several key areas of synthetic chemistry. d-nb.infomdpi.comnih.gov

The Hauser-Kraus annulation is a powerful method for the synthesis of polycyclic aromatic compounds. thieme-connect.comrsc.orgresearchgate.net This reaction, and its variations, involves the reaction of a phthalide (B148349) with a Michael acceptor to construct a new ring. youtube.com While not yet directly applied to this compound itself, the principles of this type of annulation are relevant to the construction of complex cyclic systems. The development of catalytic versions of the Hauser-Kraus annulation, for example, using N-heterocyclic carbenes, has expanded its scope and applicability to more functionalized and complex settings by proceeding under milder conditions. rsc.orgresearchgate.net Such advancements in annulation chemistry could potentially be adapted for the construction of the this compound scaffold or its derivatives.

Intramolecular Diels–Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely utilized strategy in organic synthesis for the construction of complex polycyclic systems in a single step. organicreactions.org This reaction involves a molecule containing both a diene and a dienophile, which react with each other to form two new rings simultaneously. organicreactions.org The efficiency and stereoselectivity of the IMDA reaction make it particularly suitable for the synthesis of natural products with dense stereochemical features. rsc.org

In the context of this compound's core structure, the IMDA reaction has been a key step in fashioning the fused tricyclic hydrindane ring system. acs.org The reaction's success is often predicated on the pre-formation of a cis-2,5-disubstituted tetrahydrofuran (THF) ring, which then sets the stage for a highly diastereoselective intramolecular cycloaddition. acs.org The constraints imposed by the connecting chain between the diene and dienophile often lead to high regio- and stereoselectivity, which is a significant advantage in the total synthesis of complex molecules. organicreactions.org

The intramolecular nature of the reaction often allows for milder reaction conditions compared to its intermolecular counterpart, as the reactive partners are already held in close proximity. organicreactions.org This pre-organization minimizes the negative activation entropy typically associated with Diels-Alder reactions. organicreactions.org The formation of five- or six-membered rings alongside the newly formed six-membered ring is the most common and energetically favorable outcome. masterorganicchemistry.com

Recent advancements in tandem reactions have further expanded the utility of the IMDA reaction. For instance, a sequence involving a Ugi multicomponent reaction followed by an intramolecular Diels-Alder cycloaddition has been developed to create complex heterocyclic scaffolds. beilstein-journals.org While not directly applied to this compound itself, these innovative approaches highlight the ongoing evolution of IMDA reaction strategies in complex molecule synthesis. beilstein-journals.org The biomimetic potential of the IMDA reaction has also been demonstrated in the total synthesis of other natural products, where the reaction proceeds under mild, aqueous conditions. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization reactions represent another critical tool in the synthetic chemist's arsenal (B13267) for the construction of heterocyclic and polycyclic frameworks, including the core structure of this compound. These reactions involve the formation of a new ring coupled with an oxidation event, often facilitated by a metal catalyst or a chemical oxidant.

A key step in a reported asymmetric synthesis of the leucosceptroid core involves a tetrapropylammonium (B79313) perruthenate (TPAP) catalytic oxidative cyclization. acs.org This specific reaction is instrumental in forming the cis-2,5-disubstituted THF ring, which is a crucial precursor for the subsequent intramolecular Diels-Alder reaction. acs.org

More broadly, oxidative cyclization reactions have been developed using various reagents and catalysts. For example, manganese dioxide (MnO2) has been employed to induce the oxidative cyclization of "formal" Schiff's bases to afford naphthofuro-annulated triazines. nih.gov This method proceeds via a proposed O-coordinated manganese complex. nih.gov

Transition-metal complexes have also been designed to catalyze oxidative cyclization reactions. For instance, zinc and manganese complexes, in the presence of TEMPO as an oxidant, have been used for the efficient synthesis of flavones, quinolones, and benzofuran (B130515) derivatives. organic-chemistry.org These reactions often proceed under mild conditions with high atom economy. organic-chemistry.org Nickel(0) complexes have been shown to catalyze the intramolecular oxidative cyclization of alkenes and nitriles, leading to the formation of nickeladihydropyrroles. osaka-u.ac.jp Additionally, PIFA [bis(trifluoroacetoxy)iodobenzene] has been used to initiate the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, resulting in the formation of tricyclic nitrogen-containing heterocycles. beilstein-journals.org

These diverse examples underscore the versatility of oxidative cyclization reactions in building complex molecular architectures relevant to natural product synthesis.

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies (Theoretical Framework)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. monash.edu The systematic modification, or derivatization, of a lead compound like this compound allows researchers to identify the key pharmacophoric features responsible for its biological effects and to optimize properties such as potency, selectivity, and pharmacokinetic profile. monash.edunih.gov

For this compound, a sesterterpene with reported prolyl endopeptidase inhibitory activity, SAR studies would theoretically involve the synthesis of a series of analogs with modifications at various positions of the molecule. iccs.edu These modifications could include:

Alteration of Functional Groups: The existing functional groups on the this compound scaffold, such as hydroxyl groups, could be esterified, etherified, or oxidized to explore the impact of these changes on activity.

Introduction of New Substituents: The addition of various substituents, such as halogens, alkyl groups, or aromatic rings, at different positions could enhance interactions with the biological target.

A common and powerful method for generating derivatives of natural products is through biotransformation. researchgate.net This technique utilizes microorganisms or isolated enzymes to carry out specific chemical transformations on a substrate. Microbial transformation of this compound using the fungus Rhizopus stolonifer has been shown to produce hydroxylated derivatives, such as 1α-hydroxythis compound and 8α-hydroxythis compound. researchgate.netresearchgate.net These enzymatic hydroxylations often occur at positions that are difficult to access through traditional chemical synthesis, providing unique analogs for SAR studies. tandfonline.com The resulting metabolites can then be evaluated for their biological activities, as has been demonstrated with derivatives of other terpenes and steroids. oaepublish.comresearchgate.net

The data gathered from these SAR studies are then used to build a model that correlates specific structural features with biological activity. nih.gov This model can guide the design of new, more potent, and selective analogs with improved therapeutic potential.

Biological Activities and Pharmacological Mechanisms in Vitro and Preclinical in Vivo Models

Prolylendopeptidase (PEP) Inhibitory Activity of Leucosceptrine

This compound has been identified as an inhibitor of prolylendopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides. doi.org

The inhibitory action of this compound against prolylendopeptidase has been established through in vitro enzyme inhibition assays. doi.org While the study successfully demonstrated this inhibitory capability, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound, were not detailed in the foundational report.

Enzyme inhibition assays for PEP typically involve a human recombinant prolyl oligopeptidase. In a standard procedure, the test compound is pre-incubated with the enzyme in a buffered solution. The enzymatic reaction is then initiated by adding a substrate, such as Z-Gly-Pro-AMC. The progression of the reaction is monitored by measuring the formation of a fluorescent product, allowing for the quantification of the enzyme's activity and the compound's inhibitory effect.

Prolyl endopeptidase is a subject of significant interest in neuropsychiatric research due to its role in cleaving neuropeptides and peptide hormones that are active in the brain. Altered levels of PEP activity have been associated with a range of neuropsychiatric conditions, including depression, schizophrenia, and post-traumatic stress disorder. nih.gov The enzyme's ability to degrade proline-containing neuropeptides suggests that its inhibition could modulate neurobiological processes.

Consequently, inhibitors of PEP are considered potential therapeutic agents. For instance, they are being investigated for their potential anti-amnesiac properties. nih.gov The mechanism involves the protection of memory-related neuropeptides from degradation, thereby enhancing their physiological function. However, the role of PEP is complex, as some research also suggests that its inhibition might, under certain circumstances, contribute to neuronal degeneration, a concern in conditions like Alzheimer's disease. This dual role underscores the need for further research to fully understand the therapeutic window and mechanistic implications of PEP inhibitors like this compound in neuropsychiatric disorders.

Immunosuppressive Activities

Studies on this compound and structurally related leucosceptrane sesterterpenoids isolated from Leucosceptrum canum have revealed significant immunosuppressive properties. These compounds have been shown to modulate the activity of immune cells, particularly T cells. acs.orgresearchgate.net

Leucosceptrane sesterterpenoids have demonstrated the ability to inhibit the proliferation of T lymphocytes. acs.orgresearchgate.netresearchgate.net In vitro evaluations have confirmed that these compounds can suppress the expansion of T cells, a key process in the adaptive immune response. acs.orgresearchgate.net This anti-proliferative effect is a hallmark of immunosuppressive activity and suggests that these compounds could interfere with the cellular mechanisms that drive immune activation. Further mechanistic studies on specific leucosceptrane sesterterpenoids have shown that they can induce cell cycle arrest at the G0/G1 phase in T cells, providing a potential explanation for the observed inhibition of proliferation. nih.gov

In addition to affecting cell proliferation, leucosceptrane sesterterpenoids also modulate the production of cytokines, which are crucial signaling molecules in the immune system. A key finding is the significant inhibition of Interferon-gamma (IFN-γ) secretion by T cells. doi.orgacs.orgresearchgate.net IFN-γ is a potent pro-inflammatory cytokine, and its suppression is a significant indicator of immunosuppressive action.

Several leucosceptrane sesterterpenoids have been evaluated for their ability to inhibit IFN-γ secretion, with some compounds exhibiting notable potency.

| Compound | IC50 Value (μM) for IFN-γ Inhibition |

|---|---|

| 11α-H-leucosceptroid C | 12.55 - 23.62 |

| 5,13-dehydro-11α-H-leucosceptroid C | 12.55 - 23.62 |

| 5,13-dehydro-11β-hydroxy-leucosceptroid C | 12.55 - 23.62 |

| 5,13-dehydro-11α-hydroxy-leucosceptroid C | 12.55 - 23.62 |

Data represents a range of IC50 values for the listed compounds as reported in the study. doi.org

The immunosuppressive effects of leucosceptrane sesterterpenoids are underpinned by their interaction with specific intracellular signaling pathways. While direct modulation of the Signal Transducer and Activator of Transcription (STAT) pathway by this compound has not been specifically reported in the reviewed literature, studies on related compounds have identified effects on other critical signaling cascades in T cells and macrophages.

Mechanistic investigations have revealed that certain leucosceptrane sesterterpenoids can inhibit the activation of several key pathways: acs.orgnih.gov

AKT-mTOR pathway: Central to cell growth, proliferation, and survival.

JNK pathway: Involved in stress responses and inflammation.

p38 MAPK pathway: A key regulator of cytokine production and inflammatory responses.

ERK pathway: Plays a crucial role in cell proliferation and differentiation.

The inhibition of these pathways provides a molecular basis for the observed immunosuppressive activities, including the suppression of T cell proliferation and cytokine secretion. acs.orgnih.gov

Antifeedant Activity (as observed for related leucosceptroids)

Leucosceptroids, a class of sesterterpenoids that includes this compound, are recognized for their potent antifeedant properties. thieme-connect.comnih.govresearchgate.netacs.org These natural products, isolated from sources like Leucosceptrum canum, have demonstrated significant activity in deterring feeding by various agricultural pests. thieme-connect.com The complex and highly oxidized structures of leucosceptroids are believed to be responsible for this biological activity, making them subjects of interest in the development of new pest control agents. thieme-connect.comresearchgate.net The synthesis of the leucosceptroid family has been a target of organic chemists to better understand their structure-activity relationships and to produce these compounds on a larger scale for further study. researchgate.netnih.gov

Antifungal Activity (as observed for related leucosceptroids)